DM1-Smcc

Descripción general

Descripción

DM1-SMCC es un compuesto utilizado en el desarrollo de conjugados de anticuerpo-fármaco (ADC). Consiste en un potente agente disruptor de microtúbulos, DM1 (mertansina), unido a un enlace químico, succinimidil 4-(N-maleimidometil)ciclohexano-1-carboxilato (SMCC). Esta combinación permite la entrega dirigida del agente citotóxico a células específicas, convirtiéndolo en una herramienta valiosa en la terapia contra el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DM1-SMCC implica la conjugación de DM1 a SMCC a través de una reacción de acoplamiento de enlace amida. El proceso comienza con la preparación de un tampón de conjugación que contiene 100 mM de fosfato de sodio y 150 mM de cloruro de sodio a pH 7.25. El éster activado de N-hidroxisuccinimida de SMCC reacciona con el grupo tiol de DM1 para formar el producto final .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y calidad del producto final. La purificación del compuesto se logra típicamente mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Conjugation to Antibodies

DM1-SMCC reacts with lysine residues on antibodies (e.g., trastuzumab) through its NHS ester, forming stable amide bonds .

Key Parameters for Lysine Conjugation

*Drug-to-Antibody Ratio (DAR) is typically 3–4 for lysine-linked ADCs .

Stability and Metabolite Profile

- Lysine-SMCC-DM1 : Primary metabolite detected in bile (72% of recovered radiolabel) .

- MCC-DM1 : Minor metabolite (13%) from linker hydrolysis .

Comparative Stability :

| Linker Type | Bond | Cleavable? | Plasma Half-Life | MDR1 Substrate? |

|---|---|---|---|---|

| SMCC | Thioether | No | ~7 days | Yes |

| VC** | Dipeptide | Yes | ~2 days | No |

**VC = Valine-Citrulline linker .

LC-MS Monitoring

- Deglycosylation : Endo-S enzyme removes N-linked glycans in 5 minutes, simplifying MS analysis .

- DAR Calculation : Deconvoluted masses (e.g., 148,500 Da for DAR 3.5) confirm payload distribution .

Bioactivity Validation

- Microtubule Inhibition : this compound conjugates suppress microtubule dynamics by 86% in vitro (IC = 0.33 nM) .

- Cytotoxicity : IC values range from 0.01–0.1 µg/mL against PD-L1-positive cancer cells .

Comparative Efficacy

This compound conjugates exhibit reduced efficacy in multidrug-resistant (MDR1+) tumors compared to hydrophilic linkers (e.g., PEGMal-DM1) due to SMCC’s hydrophobicity .

| Conjugate | Tumor Growth Inhibition (MDR1+ Model) | Toxicity (MTD) |

|---|---|---|

| Anti-CanAg-SMCC-DM1 | 40% | 3.6 mg/kg |

| Anti-CanAg-PEG4Mal-DM1 | 90% | 4.8 mg/kg |

Maximum Tolerated Dose in rats .

Clinical Relevance

Trastuzumab emtansine (T-DM1), the first FDA-approved SMCC-linked ADC, demonstrates:

Aplicaciones Científicas De Investigación

Key Mechanisms:

- Cytotoxicity : DM1 disrupts microtubule dynamics, which is crucial for cell division.

- Targeted Delivery : The use of antibodies allows for selective targeting of cancer cells expressing specific antigens (e.g., PD-L1).

- Site-Specific Conjugation : The SMCC linker enables stable attachment while maintaining the biological activity of the antibody.

In Vitro Studies and Efficacy

Numerous studies have demonstrated the efficacy of DM1-SMCC in various cancer cell lines. For instance, a study evaluated the scPDL1-DM1 conjugate against PD-L1 positive cancer cells, including A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma). The results indicated significant cytotoxicity with an IC50 value indicating effective concentration levels.

Summary of In Vitro Findings:

| Cancer Cell Line | Concentration (μg/mL) | Cytotoxicity (%) | IC50 Value |

|---|---|---|---|

| A549 | 0.001 - 1 | >60% | 0.5 |

| BEL-7402 | 0.001 - 1 | >70% | 0.3 |

| LOVO | 0.001 - 1 | >75% | 0.2 |

| MDA453 | Not significant | <10% | N/A |

The study confirmed that scPDL1-DM1 demonstrated enhanced cytotoxic effects against PD-L1 positive cells while showing minimal activity against PD-L1 negative cells, indicating its potential for targeted therapy .

Clinical Applications

The clinical relevance of this compound has been underscored by its incorporation into ADCs such as ado-trastuzumab emtansine (Kadcyla), which is used for treating HER2-positive breast cancer. The linker technology employed in these ADCs ensures that the cytotoxic drug is delivered directly to the tumor site, thereby enhancing treatment outcomes while reducing side effects.

Case Studies:

- Ado-Trastuzumab Emtansine : This ADC combines trastuzumab with DM1 via a linker similar to SMCC, demonstrating improved survival rates in patients with metastatic breast cancer.

- Experimental Studies : Research involving this compound conjugates has shown promise in preclinical models for various cancers, including lung and colorectal cancers.

Challenges and Considerations:

- Linker Stability : Ensuring that the linker remains stable until it reaches the target site is crucial for maximizing therapeutic effects.

- Biodistribution : Understanding how these conjugates distribute within the body will help refine dosing strategies and improve patient outcomes.

- Resistance Mechanisms : Investigating how tumors develop resistance to ADCs will be essential for future therapeutic strategies.

Mecanismo De Acción

DM1-SMCC ejerce sus efectos a través de los siguientes mecanismos:

Disrupción de Microtúbulos: DM1 se une a la tubulina, inhibiendo el ensamblaje de microtúbulos y provocando el arresto del ciclo celular y la apoptosis.

Entrega Dirigida: El enlace SMCC permite la entrega específica de DM1 a las células cancerosas al conjugarlo con anticuerpos monoclonales que se dirigen a antígenos específicos.

Comparación Con Compuestos Similares

DM1-SMCC es único en comparación con otros compuestos similares debido a su enlace tioéter no escindible, que proporciona mayor estabilidad y una vida media más larga en plasma . Compuestos similares incluyen:

Trastuzumab-SMCC-DM1: Otro ADC con un enlace similar pero diferente anticuerpo.

Brentuximab Vedotin: Un ADC con un enlace escindible y un agente citotóxico diferente.

This compound se destaca por su estabilidad y eficacia en la terapia contra el cáncer dirigida .

Actividad Biológica

DM1-Smcc is a potent compound utilized in the development of antibody-drug conjugates (ADCs), particularly for targeting HER2-positive cancers. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

DM1 is a derivative of maytansine, a natural product known for its cytotoxic properties. The SMCC (succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) linker is used to conjugate DM1 to antibodies, enhancing the specificity and efficacy of the therapeutic agents while minimizing systemic toxicity. This combination allows for targeted delivery of the cytotoxic agent directly to cancer cells expressing the target antigen.

The mechanism by which this compound exerts its biological activity involves several key processes:

- Microtubule Disruption : DM1 binds to the tips of microtubules, inhibiting their dynamic instability, which is crucial for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells .

- Release Mechanism : Upon internalization, the ADC undergoes proteolytic cleavage within lysosomes, releasing DM1. The released DM1 then acts intracellularly to disrupt microtubule dynamics .

- Target Specificity : The use of SMCC as a linker allows for stable attachment to antibodies while facilitating selective targeting of HER2-positive tumor cells. This specificity reduces off-target effects commonly associated with traditional chemotherapies .

Biological Activity and Efficacy

Clinical studies have demonstrated that this compound conjugates show significant efficacy against various cancer types, particularly HER2-positive breast cancer. Key findings include:

- In vitro Studies : Trastuzumab-DM1 (T-DM1), an ADC utilizing this compound, has been shown to inhibit proliferation in HER2-positive breast cancer cell lines with IC50 values indicating potent activity .

- Animal Models : In mouse models, T-DM1 exhibited superior antitumor activity compared to unconjugated trastuzumab and other maytansinoid linkers. Tumor regression was observed in models with high HER2 expression .

- Clinical Trials : In phase I and II trials, T-DM1 demonstrated improved progression-free survival (PFS) and overall survival (OS) rates compared to standard therapies in patients with metastatic breast cancer .

Data Table: Summary of Key Studies

Case Studies

Case Study 1: Efficacy in Non-Hodgkin Lymphoma

- An ADC using DM1 linked to an anti-CD22 antibody demonstrated complete tumor regression in xenograft models of non-Hodgkin lymphoma, highlighting the versatility of this compound beyond breast cancer applications .

Case Study 2: Advanced HER2-Positive Breast Cancer

Propiedades

IUPAC Name |

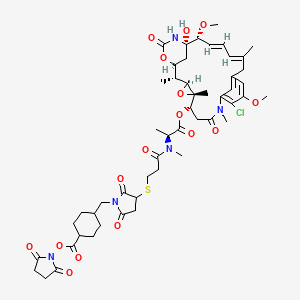

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUWZMNTKHTIN-MLSWMBHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66ClN5O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?

A1: SMCC acts as a critical linker molecule in constructing the this compound antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.

Q2: How does the synthesis process described in the paper contribute to the development of this compound?

A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of this compound, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.